An In-depth Technical Guide to 5-tert-butylpyridin-2-amine: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 5-tert-butylpyridin-2-amine: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 5-tert-butylpyridin-2-amine, a heterocyclic amine that has garnered significant interest within the medicinal chemistry community. We will delve into its fundamental properties, synthesis, chemical behavior, and strategic applications in the design of novel therapeutics, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Emergence of a Privileged Scaffold
In the landscape of drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets – is a cornerstone of efficient lead generation. While the 4-tert-butylaniline moiety has been a staple in many biologically active compounds, its inherent liabilities, such as susceptibility to metabolic oxidation, have driven the search for superior bioisosteres. 5-tert-butylpyridin-2-amine has emerged as a compelling alternative, offering enhanced physicochemical and pharmacokinetic properties that are highly desirable for contemporary drug candidates.[1] This guide will elucidate the scientific rationale behind its utility and provide a technical foundation for its application.
Physicochemical and Structural Properties
The unique arrangement of the electron-donating amino group and the lipophilic tert-butyl group on the electron-deficient pyridine ring imparts a distinct set of properties to 5-tert-butylpyridin-2-amine.
Table 1: Core Properties of 5-tert-butylpyridin-2-amine
| Property | Value | Source |
| CAS Number | 866620-21-5 | |
| Molecular Formula | C₉H₁₄N₂ | |
| Molecular Weight | 150.22 g/mol | |
| Synonyms | 5-tert-butyl-2-pyridinamine | |
| Predicted XlogP | 2.3 | |
| Monoisotopic Mass | 150.11569 Da |
The predicted octanol-water partition coefficient (XlogP) of 2.3 suggests a moderate lipophilicity, a key parameter in balancing aqueous solubility with membrane permeability for optimal drug absorption and distribution.
Synthesis and Manufacturing
A robust and scalable synthesis of 5-tert-butylpyridin-2-amine has been developed, making this building block readily accessible for research and development. The synthetic strategy is designed to be efficient and to also provide access to oxidized precursors, which are valuable for metabolic studies.[1][2]
Synthetic Workflow Overview
The synthesis typically involves a multi-step process starting from commercially available materials. The key is the strategic introduction of the tert-butyl and amine functionalities onto the pyridine core.
Caption: Generalized synthetic workflow for 5-tert-butylpyridin-2-amine.
Detailed Experimental Protocol (Illustrative)
While the full proprietary details may vary, a representative procedure based on established aminopyridine synthesis methodologies is outlined below. This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions.
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Preparation of a Suitable Precursor : A substituted pyridine is functionalized with a tert-butyl group, often via a Friedel-Crafts-type reaction.
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Activation of the C2 Position : The carbon at the 2-position is rendered susceptible to nucleophilic attack, typically by introduction of a good leaving group such as a halide.
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Amination : The activated precursor is then reacted with an amino source, such as sodium amide or ammonia under pressure, to yield the final product. The Chichibabin reaction, a classic method for producing 2-aminopyridines from pyridine, serves as a conceptual basis for this transformation.
Chemical Reactivity and Mechanistic Insights
The reactivity of 5-tert-butylpyridin-2-amine is governed by the interplay of its functional groups.
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Amino Group (-NH₂) : The exocyclic amine is a potent nucleophile and a base. It readily participates in reactions such as acylation, alkylation, and condensation. This functionality is crucial for coupling the scaffold to other parts of a target molecule in drug synthesis.
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Pyridine Ring Nitrogen : The endocyclic nitrogen is basic and can be protonated or alkylated. Its basicity is modulated by the electronic effects of the substituents.
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Aromatic Ring : The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The positions for substitution are directed by the existing amino and tert-butyl groups.
Caption: Key reactions involving the amino group of 5-tert-butylpyridin-2-amine.
Applications in Drug Development
The primary value of 5-tert-butylpyridin-2-amine lies in its role as a bioisostere for 4-tert-butylaniline. This substitution can lead to significant improvements in a drug candidate's profile.
Improved Physicochemical Properties
Replacing a phenyl ring with a pyridine ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor. This can favorably modulate solubility and interactions with biological targets. Furthermore, the pyridine nitrogen lowers the pKa of the exocyclic amine compared to aniline, which can be beneficial for tuning the ionization state of the molecule at physiological pH.
Enhanced Metabolic Stability
The tert-butyl group is often incorporated into drug molecules to provide steric bulk and block sites of metabolism. However, the aniline motif is prone to oxidative metabolism by cytochrome P450 enzymes. The pyridine ring in 5-tert-butylpyridin-2-amine is generally more resistant to such oxidation, leading to improved metabolic stability and a longer in vivo half-life.[1]
Representative Applications of the Aminopyridine Scaffold
While specific drugs containing the 5-tert-butylpyridin-2-amine fragment may be in proprietary development pipelines, the broader 2-aminopyridine scaffold is present in numerous biologically active compounds. For instance, aminopyrimidine cores, which are structurally related, are used in the development of potent Polo-like kinase 4 (PLK4) inhibitors for cancer therapy.[3] Additionally, substituted aminopyridines have been explored as agonists for serotonin receptors, such as the 5-HT1A receptor, for the treatment of depression and anxiety.
Spectroscopic Characterization
For unambiguous identification and quality control, a combination of spectroscopic techniques is employed.
Table 2: Expected Spectroscopic Features
| Technique | Expected Features |
| ¹H NMR | - A singlet for the tert-butyl protons (~1.3 ppm).- A broad singlet for the -NH₂ protons.- Distinct signals in the aromatic region for the three pyridine ring protons. |
| ¹³C NMR | - Signals for the quaternary and methyl carbons of the tert-butyl group.- Four distinct signals for the carbons of the pyridine ring, with the carbon attached to the amino group being significantly shielded. |
| IR Spectroscopy | - A pair of N-H stretching bands for the primary amine in the 3300-3500 cm⁻¹ region.- N-H bending vibration around 1600 cm⁻¹.- C-N stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (150.22 g/mol ).- Predicted [M+H]⁺ at m/z 151.12297.[4]- Characteristic fragmentation patterns, likely involving the loss of a methyl group from the tert-butyl moiety. |
Safety and Handling
A specific Safety Data Sheet (SDS) for 5-tert-butylpyridin-2-amine should be consulted prior to handling. Based on data for structurally related compounds such as tert-butylamine and 4-tert-butylpyridine, the following general precautions are advised:
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Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[5][6]
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Handling : Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors.[5][6] Keep away from heat, sparks, and open flames.[5][6]
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Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
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Hazards : May be harmful if swallowed or in contact with skin. Can cause skin and eye irritation.[5]
It is imperative to consult the specific SDS provided by the supplier for comprehensive safety information.
Conclusion
5-tert-butylpyridin-2-amine represents a significant advancement in the toolkit of medicinal chemists. Its strategic design as a bioisosteric replacement for less stable aniline derivatives provides a clear path to improving the drug-like properties of lead compounds. By offering enhanced metabolic stability and tunable physicochemical characteristics, this scaffold is poised to play an increasingly important role in the development of the next generation of therapeutics. This guide has provided a foundational understanding of its properties, synthesis, and application, empowering researchers to leverage this valuable building block in their drug discovery endeavors.
References
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Thomson, C. G., Reilly, J., & Sandham, D. A. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Bioorganic & Medicinal Chemistry Letters, 21(14), 4171-4174. [Link]
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Lookchem. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues.[Link]
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PubChem. 5-tert-butylpyridin-2-amine.[Link]
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PubChemLite. 5-tert-butylpyridin-2-amine (C9H14N2).[Link]
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Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1103-1114. [Link]
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